molecular formula C11H10N4O2S B2753526 N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide CAS No. 1355884-24-0

N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B2753526
CAS RN: 1355884-24-0
M. Wt: 262.29
InChI Key: BXDZTKMOJPIYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide, also known as CTOP, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in the field of pain management. CTOP is an opioid antagonist, which means that it blocks the effects of opioids in the body. In

Mechanism of Action

N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide works by binding to the mu-opioid receptor and preventing the activation of downstream signaling pathways. This blocks the analgesic effects of opioids, which are mediated by the mu-opioid receptor. N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide does not activate the receptor itself, which distinguishes it from other opioid antagonists that can produce unpleasant side effects such as nausea and vomiting.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide has been shown to produce a number of biochemical and physiological effects in animal models. It has been shown to block the analgesic effects of opioids, as well as the development of tolerance and dependence. N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide has also been shown to reduce the rewarding effects of opioids, which may make it a useful tool in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is its selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain management and addiction. However, its potency and specificity may also make it difficult to use in certain experimental settings. Additionally, N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide. One area of interest is the development of new pain medications that target the mu-opioid receptor without producing the addictive and potentially deadly side effects of traditional opioids. N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide and other opioid antagonists may also be useful tools in the treatment of addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide and its potential applications in various fields of medicine.

Synthesis Methods

The synthesis of N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide involves the reaction of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with cyanomethyl bromide and subsequent reduction with lithium aluminum hydride. The final product, N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide, is obtained through the reaction of N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide with acetic anhydride.

Scientific Research Applications

N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide has been extensively studied for its potential applications in pain management. It is a selective antagonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide has been shown to block the effects of various opioids, including morphine, fentanyl, and heroin. This makes it a promising candidate for the development of new pain medications that do not produce the addictive and potentially deadly side effects of traditional opioids.

properties

IUPAC Name

N-(cyanomethyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c12-5-6-13-9(16)3-4-10-14-11(15-17-10)8-2-1-7-18-8/h1-2,7H,3-4,6H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDZTKMOJPIYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.